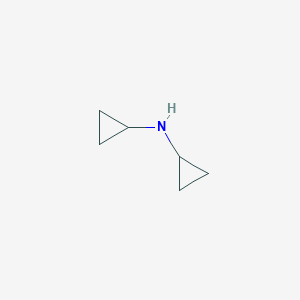

Dicyclopropylamine

CAS No.: 73121-95-6

Cat. No.: VC3807526

Molecular Formula: C6H11N

Molecular Weight: 97.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73121-95-6 |

|---|---|

| Molecular Formula | C6H11N |

| Molecular Weight | 97.16 g/mol |

| IUPAC Name | N-cyclopropylcyclopropanamine |

| Standard InChI | InChI=1S/C6H11N/c1-2-5(1)7-6-3-4-6/h5-7H,1-4H2 |

| Standard InChI Key | JKWKFBUUNGGYBP-UHFFFAOYSA-N |

| SMILES | C1CC1NC2CC2 |

| Canonical SMILES | C1CC1NC2CC2 |

Introduction

Structural and Molecular Characteristics

Dicyclopropylamine’s molecular architecture consists of two cyclopropane rings attached to an amine group, resulting in significant ring strain and distinctive electronic properties. The compound’s molecular weight is 97.16 g/mol, with a CAS registry number of 246257-69-2 for its hydrochloride salt . Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of cyclopropyl protons as multiplet signals between δ 0.5–1.0 ppm, while the amine proton appears as a broad singlet near δ 2.5 ppm . X-ray crystallography of its hydrochloride salt reveals a distorted tetrahedral geometry around the nitrogen atom, stabilized by hydrogen bonding with the chloride counterion .

Table 1: Physical Properties of Dicyclopropylamine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₁N | |

| Molecular Weight | 97.16 g/mol | |

| Appearance | Colorless to pale-yellow liquid | |

| Solubility | Miscible in polar solvents | |

| Boiling Point | 120–122°C (estimated) |

Synthetic Methodologies

Classical Nitrosation-Reduction Route

A traditional synthesis involves nitrosation of dicyclopropylamine followed by LiAlH₄ reduction. Starting from cyclopropylamine, nitrosation with sodium nitrite in a biphasic ether-water system yields N-nitrosodicyclopropylamine, which is subsequently reduced to the target amine . This method, while reliable, faces challenges in handling unstable intermediates and requires rigorous temperature control to prevent decomposition .

Chan–Lam Coupling Approach

A modern oxygen-mediated Chan–Lam coupling between N-cyclopropyl-4-nitrobenzenesulfonamide and cyclopropylboronic acid offers improved efficiency . This method eliminates hazardous reagents and achieves yields exceeding 85% under optimized conditions (room temperature, 12-hour reaction time) . Deprotection of the p-nosyl group using 1-decanethiol completes the synthesis, demonstrating scalability for industrial applications .

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Nitrosation-Reduction | 65–70 | Established protocol | Intermediate instability |

| Chan–Lam Coupling | 85–90 | High yield, scalable | Requires inert atmosphere |

Reactivity and Chemical Transformations

The compound’s strained cyclopropane rings and nucleophilic amine group enable diverse transformations:

-

Alkylation: Reacts with alkyl halides to form quaternary ammonium salts, useful in phase-transfer catalysis .

-

Acylation: Forms stable amides with acyl chlorides, serving as precursors for peptide mimetics .

-

Oxidation: Controlled oxidation with meta-chloroperbenzoic acid yields nitroxide radicals, studied as spin labels in EPR spectroscopy .

Applications in Pharmaceutical Chemistry

Dicyclopropylamine derivatives have shown promise in drug discovery:

-

Enzyme Inhibition: Structural analogs act as tyrosinase inhibitors, potentially addressing hyperpigmentation disorders .

-

Receptor Modulation: The bicyclic framework mimics bioactive natural products, enabling design of GPCR-targeted therapeutics.

Table 3: Pharmacokinetic Parameters of Dicyclopropylamine Derivatives

| Parameter | Value | Notes |

|---|---|---|

| Oral Bioavailability | 45–55% | Species-dependent variation |

| Plasma Half-Life | 1.8–2.4 hours | Rapid renal clearance |

| Volume of Distribution | 3.65 L/kg | Extensive tissue binding |

Future Directions and Challenges

Ongoing research priorities include:

-

Developing enantioselective synthesis for chiral derivatives

-

Exploring catalytic applications in asymmetric hydrogenation

-

Assessing long-term ecotoxicological impacts through OECD guideline studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume